N-benzyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-BENZYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a methanesulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the methanesulfonyl group. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Methanesulfonyl Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of N-BENZYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methanesulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with different functional groups.
Scientific Research Applications
N-BENZYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-BENZYL-N-(2-METHYLPHENYL)PIPERIDINE-1-CARBOXAMIDE: A structurally similar compound with a different functional group.
N-BENZYL-1-[(2-METHOXY-5-METHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE: Another derivative with a methoxy group.
Uniqueness
N-BENZYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-benzyl-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-17-7-5-6-10-20(17)16-27(25,26)23-13-11-19(12-14-23)21(24)22-15-18-8-3-2-4-9-18/h2-10,19H,11-16H2,1H3,(H,22,24) |
InChI Key |
NEINIOLXDSMMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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